molecular formula C15H10Cl2N2O2 B580033 Lorazepam-D4 CAS No. 84344-15-0

Lorazepam-D4

カタログ番号 B580033
CAS番号: 84344-15-0
分子量: 325.181
InChIキー: DIWRORZWFLOCLC-RHQRLBAQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lorazepam-D4 is a stable-labeled internal standard suitable for quantitation of lorazepam levels in urine, serum, or plasma by LC/MS or GC/MS for urine drug testing, clinical toxicology, or forensic analysis . It is categorized as a benzodiazepine and has anxiolytic properties . It is a metabolite of diclazepam .


Molecular Structure Analysis

The molecular formula of Lorazepam-D4 is C15H6Cl2D4N2O2 . The InChI code is InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D . The molecular weight is 325.2 .


Chemical Reactions Analysis

Lorazepam-D4, like other benzodiazepines, is involved in various chemical reactions. For instance, a study reported the electrochemical approach for monitoring lorazepam in an aqueous solution . The oxidation potential of lorazepam showed a linear relation versus pH values, confirming the effect of the proton with an equal value of electron in the redox reaction of lorazepam .


Physical And Chemical Properties Analysis

Lorazepam-D4 is a Certified Reference Material (CRM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . It is a 100 µg/ml solution in acetonitrile .

科学的研究の応用

  • Lorazepam, a benzodiazepine, does not significantly affect striatal D2 dopamine receptor binding characteristics, based on a study involving a week’s administration of lorazepam (2 mg daily) (Hietala et al., 1997).

  • A study found that lorazepam induces a significant decrease of D2/D3 receptor binding potential in the medial temporal and dorsolateral prefrontal cortex, suggesting that cortical GABA-dopamine interaction is involved in lorazepam's central actions in healthy volunteers (Vilkman et al., 2009).

  • Lorazepam increases the excitability of inhibitory circuits in the human motor cortex, as evidenced by its effects on the descending volleys evoked by transcranial magnetic stimulation (Lazzaro et al., 2000).

  • Lorazepam enhances the percutaneous permeation of rat skin, suggesting potential for transdermal delivery. Surfactants were found to significantly enhance the flux of lorazepam (Nokhodchi et al., 2003).

  • Lorazepam is clinically used as a sedative, antianxiety, and hypnotic agent. Its therapeutic uses include treating acute and chronic anxiety, anxiety associated with functional or organic diseases, and surgical premedication (Ameer & Greenblatt, 1981).

  • Lorazepam has been shown to be effective and safe for treating status epilepticus, controlling seizures in most patients with minimal complications (Walker et al., 1979).

  • The drug affects differentiated emotions in healthy volunteers, with an overall increase in emotional reactivity observed with lorazepam compared to placebo (Garcia et al., 1997).

  • In nonhuman primates, lorazepam diminished scratching behavior, which is considered a manifestation of anxiety in monkeys, indicating its anxiolytic effects (Schino et al., 1991).

  • Lorazepam strongly prolongs visual information processing, with significant impairment observed even when masking gratings are presented long after the visual target (Giersch & Herzog, 2004).

  • Lorazepam impairs recognition memory and synaptic plastic processes in rats, with actions in perirhinal cortex. This provides insights into how benzodiazepines impair recognition memory (Wan et al., 2004).

Safety And Hazards

Lorazepam-D4, like other benzodiazepines, may cause drowsiness or dizziness. It is suspected of damaging the unborn child . Precautionary measures include not handling until all safety precautions have been read and understood .

将来の方向性

Lorazepam-D4 is intended for use as an internal standard for the quantification of lorazepam levels in urine, serum, or plasma by GC- or LC-MS for urine drug testing, clinical toxicology, or forensic analysis . It is likely to continue being used in these areas and potentially more as research progresses.

特性

IUPAC Name

7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWRORZWFLOCLC-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016159
Record name Lorazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lorazepam-D4

CAS RN

84344-15-0
Record name Lorazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lorazepam ethanol solvate (100 g) was suspended in dichloromethane (600 ml). The suspension was heated to about 40° C. for 1 hour with rapid stirring and then cooled to 10° C. The suspension was filtered to recover the lorazepam crystals. The crystals were washed with dichloromethane (20 ml) and dried at 50° C. under 65 mm Hg vacuum for two hours to give crystalline lorazepam (85.5 g, 90%).
Name
Lorazepam ethanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
lorazepam
Yield
90%

Synthesis routes and methods II

Procedure details

Lorazepam ethanol solvate (100 g) was suspended in a 1:1 mixture of ethyl acetate and toluene (400 ml). The suspension was heated to 60° C. for 1 hour with rapid stirring and then cooled to 15° C. The suspension was filtered to recover the lorazepam. The lorazepam crystals were then washed with ethyl acetate (20 ml) and dried under 65 mm Hg vacuum at about 50° C. for about two hours to give crystalline lorazepam (83 g) in 88% yield.
Name
Lorazepam ethanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
lorazepam
Yield
88%

Synthesis routes and methods III

Procedure details

Lorazepam ethanol solvate (100 g) was suspended in a 1:1 mixture of dichloromethane and toluene (600 ml). The suspension was then heated to 25 ° C. for one hour and then cooled to 15° C. The suspension was filtered to recover the lorazepam crystals. The crystals were washed with toluene (20 ml) and dried at 50° C. under 65 mm Hg vacuum for two hours to give crystalline lorazepam (85 g, 90%)
Name
Lorazepam ethanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
lorazepam
Yield
90%

Synthesis routes and methods IV

Procedure details

Lorazepam methanol solvate (100 g) was suspended in ethyl acetate (400 ml). The suspension was heated to 60° C. for one hour with rapid stirring and then cooled to 15° C. The suspension was filtered to recover the lorazepam crystals. The crystals were washed with ethyl acetate (50 ml) and dried at 50° C. under 65 mm Hg vacuum for two hours to give crystalline lorazepam (85 g, 80%).
Name
Lorazepam methanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
lorazepam
Yield
80%

Citations

For This Compound
105
Citations
B Moosmann, P Bisel, V Auwärter - Drug Testing and Analysis, 2014 - Wiley Online Library
Designer benzodiazepines, first offered in online shops selling ‘research chemicals’ in 2012, provide an attractive alternative to prescription‐only benzodiazepines as they are readily …
CA Yang, CY Tsai, HC Liu, RH Liu, DL Lin - Toxicologie Analytique et …, 2022 - Elsevier
… batches, deuterated analogues of the analytes were used as internal standards (ISTD) for the quantitations of phenazepam and etizolam, while α-hydroxytriazolam-d4/lorazepam-d4 …
Number of citations: 1 www.sciencedirect.com
S Lee, E Han, S In, H Choi, H Chung… - Journal of analytical …, 2011 - academic.oup.com
… Diazepam-d5 and lorazepam-d4 were used as internal standards. The extract was evaporated to dryness under a stream of nitrogen, and the residue was reconstituted in 3 mL of pH 6 …
Number of citations: 31 academic.oup.com
M Wood, M Laloup, K Pien, N Samyn… - Journal of analytical …, 2003 - academic.oup.com
… However, in the case of the deuterated internal standards lorazepam-d4 and triazolam-d4, the protonated molecular species (ie, mlz 325 and 347, respectively) were isobaric, with the …
Number of citations: 64 academic.oup.com
M Anderson, P Tambe, H Sammons, H Mulla… - European journal of …, 2012 - Springer
… After addition of lorazepam D4 as internal standard, lorazepam was extracted from 0.5 ml … as quantifier and 321–229 as qualifier and lorazepam-d4 325–279. The assay was calibrated …
Number of citations: 36 link.springer.com
AC Muñoz-Muñoz, T Pekol, D Schubring… - Journal of Analytical …, 2018 - academic.oup.com
… 321.0192 20–1,000 Lorazepam-D4 C 15 H 6 D 4 Cl 2 N 2 O … 321.0192 20–1,000 Lorazepam-D4 C 15 H 6 D 4 Cl 2 N 2 O … 321.0192 20–1,000 Lorazepam-D4 C 15 H 6 D 4 Cl 2 N 2 …
Number of citations: 17 academic.oup.com
M Laloup, MMR Fernandez, G De Boeck… - Journal of analytical …, 2005 - academic.oup.com
… ; desalkylflurazepam-d4 for desalkylflurazepam and lormetazepam; nordiazepam-d5 for chlornordiazepam, nordiazepam and brotizolam; triazolamd 4 for triazolam; lorazepam-d4 for …
Number of citations: 148 academic.oup.com
R Meatherall - Journal of analytical toxicology, 1994 - academic.oup.com
… -ds, 304-306 amu; lorazepam-d4, 337-339 amu; c~-hydroxyalprazolam-ds, 328-330 amu; and ~r hydroxytriazolam, 361-363 ainu. Lorazepam-d4 and ~-hydroxytriazolam-d4 were used …
Number of citations: 52 academic.oup.com
T Vasiljevic, V Singh, J Pawliszyn - Talanta, 2019 - Elsevier
The analysis of small sample volumes, such as biofluids, tissues, and cells, has become increasingly popular over the past few years. In this paper, we introduce a sample-preparation …
Number of citations: 49 www.sciencedirect.com
PRP Pok, E Berland, M Mauras, M Valès… - Forensic Medicine and …, 2014 - scirp.org
… Deuterated lorazepam-d4 is used as internal standard to determine lormetazepam and … solution in methanol (10 µL of 1 ng/µL for lorazepam-d4 or 25 µL of 1 ng/µL for nordiazepam-d5), …
Number of citations: 6 www.scirp.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。